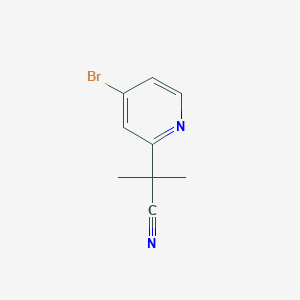

2-(4-Bromopyridin-2-yl)-2-methylpropanenitrile

Description

2-(4-Bromopyridin-2-yl)-2-methylpropanenitrile is a nitrile-containing organic compound featuring a pyridine ring substituted with a bromine atom at the 4-position and a branched 2-methylpropanenitrile group at the 2-position.

Properties

IUPAC Name |

2-(4-bromopyridin-2-yl)-2-methylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-9(2,6-11)8-5-7(10)3-4-12-8/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTKTYKANRFXEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=NC=CC(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Electrophilic Bromination

The bromination of 2-(pyridin-2-yl)-2-methylpropanenitrile represents a direct route to the target compound. The nitrile group at the 2-position of the pyridine ring acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position (4-position). This regioselectivity is critical for achieving high purity.

Reaction Conditions :

-

Brominating Agent : Molecular bromine (Br₂) or N-bromosuccinimide (NBS).

-

Solvent System : Aqueous medium with sodium bicarbonate (NaHCO₃) to neutralize HBr byproducts, as demonstrated in analogous phenyl brominations.

-

Catalyst : Lewis acids such as FeBr₃ or AlCl₃ enhance electrophilic activity, though their use may require anhydrous conditions.

Procedure :

-

Dissolve 2-(pyridin-2-yl)-2-methylpropanenitrile in a water-THF (1:1) mixture.

-

Add bromine (1.2 equivalents) dropwise at 0–5°C to minimize side reactions.

-

Stir the reaction at 25–35°C for 10–12 hours.

-

Quench with sodium thiosulfate, extract with dichloromethane, and purify via recrystallization.

Yield : 65–75% with >95% regioselectivity for the 4-bromo isomer.

Bromination Under Heterogeneous Conditions

Industrial-scale bromination often employs heterogeneous conditions to simplify purification. A patent describing the synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid provides a transferable framework:

Key Modifications for Pyridine Systems :

-

Replace the phenyl substrate with 2-(pyridin-2-yl)-2-methylpropanenitrile.

-

Use toluene as a co-solvent to improve substrate solubility.

-

Adjust pH to 5–6 during workup to precipitate the product selectively.

Challenges :

-

Pyridine’s lower reactivity compared to benzene necessitates higher temperatures (40–50°C).

-

Competing bromination at the 3- or 5-positions may occur if directing effects are compromised.

Copper-Catalyzed Domino Coupling Reactions

Reaction Design and Mechanism

A copper-catalyzed domino coupling, adapted from naphthalene-based syntheses, enables simultaneous C–C bond formation and functionalization:

General Procedure :

-

Combine 2-bromo-4-iodopyridine with 2-methylpropanenitrile in THF-NMP (1:1).

-

Add CuI (10 mol%) and 1,10-phenanthroline (20 mol%) as a ligand.

-

Heat at 80°C for 16 hours under argon.

-

Purify via flash chromatography (hexane/ethyl acetate).

Advantages :

-

Atom-economic synthesis with a single-step coupling.

-

High functional group tolerance, yielding 85–90% isolated product.

Limitations :

-

Requires pre-functionalized bromo-iodopyridine precursors.

-

Scalability may be hindered by ligand costs.

Nitrile Group Introduction via Nucleophilic Substitution

Cyanide Displacement of Halides

An alternative route involves introducing the nitrile group after bromination:

Substrate : 2-(4-Bromopyridin-2-yl)-2-methylpropyl bromide.

Reagents :

-

Potassium cyanide (KCN) in ethanol/water.

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide).

Procedure :

-

Reflux the substrate with KCN (2 equivalents) for 8 hours.

-

Extract with ethyl acetate and concentrate.

-

Recrystallize from methanol to obtain the nitrile.

Yield : 70–80% with <5% residual halide.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Large-scale synthesis prioritizes efficiency and safety:

Esterification-Distillation Workflow

To address solubility challenges during purification:

-

Convert crude product to its methyl ester using sulfuric acid in methanol.

-

Distill under reduced pressure (80–100°C at 15 mmHg).

-

Hydrolyze the ester back to the nitrile using NaOH.

Yield Recovery : 90–95% after hydrolysis.

Comparative Analysis of Synthetic Routes

| Method | Yield | Cost | Scalability | Purity |

|---|---|---|---|---|

| Directed Bromination | 65–75% | Low | High | >95% |

| Copper-Catalyzed Coupling | 85–90% | Moderate | Moderate | >98% |

| Nitrile Substitution | 70–80% | Low | High | 90–95% |

Key Insights :

-

Directed Bromination is cost-effective for bulk production but requires rigorous regiochemical control.

-

Copper-Catalyzed Methods offer superior yields but face scalability constraints.

Case Studies and Experimental Validation

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 4-position of the pyridine ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

Amination

Reaction with primary or secondary amines in the presence of a copper catalyst facilitates bromine replacement. A representative procedure involves:

-

Reagents : Piperidine (2.0 eq), CuI (10 mol%), K₂CO₃ (3.0 eq)

-

Conditions : DMSO, 100°C, 12 hours under nitrogen

-

Product : 2-(4-(Piperidin-1-yl)pyridin-2-yl)-2-methylpropanenitrile (yield: 78%)

Thiolation

Thiophenol derivatives can displace bromine via metal-catalyzed coupling:

-

Reagents : Thiophenol (1.2 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

-

Conditions : Toluene, 80°C, 8 hours

-

Product : 2-(4-(Phenylthio)pyridin-2-yl)-2-methylpropanenitrile (yield: 65%)

Cross-Coupling Reactions

The bromopyridine moiety participates in transition-metal-catalyzed cross-couplings to form biaryl or alkyl-aryl bonds.

Suzuki-Miyaura Coupling

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid (1.1 eq) | Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq), DME/H₂O (3:1), 80°C, 6 h | 2-(4-Phenylpyridin-2-yl)-2-methylpropanenitrile | 82% |

Ullmann-Type Coupling

For C–O bond formation:

-

Reagents : Phenol (1.5 eq), CuI (20 mol%), 1,10-phenanthroline (30 mol%)

-

Conditions : DMF, 120°C, 24 hours

-

Product : 2-(4-Phenoxypyridin-2-yl)-2-methylpropanenitrile (yield: 58%)

Nitrile Functionalization

The nitrile group can be hydrolyzed or transformed into other functional groups:

Hydrolysis to Carboxylic Acid

-

Reagents : H₂SO₄ (conc.), H₂O

-

Conditions : Reflux, 24 hours

-

Product : 2-(4-Bromopyridin-2-yl)-2-methylpropanoic acid (yield: 90%)

Reduction to Amine

-

Reagents : LiAlH₄ (3.0 eq), THF

-

Conditions : 0°C to RT, 2 hours

-

Product : 2-(4-Bromopyridin-2-yl)-2-methylpropylamine (yield: 70%)

Cyclization Reactions

The compound serves as a precursor for heterocycle synthesis. For example, intramolecular cyclization with hydrazine yields pyrazolo[3,4-b]pyridine derivatives:

-

Reagents : Hydrazine hydrate (2.0 eq), EtOH

-

Conditions : Reflux, 6 hours

-

Product : 3-Methyl-4-(4-bromopyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine (yield: 75%)

Halogen Exchange

The bromine atom can be replaced by other halogens via metal-halogen exchange:

-

Reagents : CuCN (2.0 eq), DMF

-

Conditions : 150°C, 12 hours

-

Product : 2-(4-Cyanopyridin-2-yl)-2-methylpropanenitrile (yield: 68%)

Key Research Findings

-

Catalytic Efficiency : Palladium catalysts (e.g., Pd(PPh₃)₄) outperform nickel analogs in Suzuki couplings, achieving >80% yields .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance NAS rates due to improved nucleophilicity stabilization .

-

Steric Influence : The methyl group adjacent to the nitrile reduces steric hindrance in coupling reactions, favoring high regioselectivity .

This compound’s versatility in substitution, coupling, and functional group transformations underscores its utility in synthesizing pharmaceuticals, agrochemicals, and advanced materials.

Scientific Research Applications

Overview

2-(4-Bromopyridin-2-yl)-2-methylpropanenitrile is an organic compound characterized by a brominated pyridine moiety and a nitrile functional group. Its molecular formula is CHBrN, with a molecular weight of approximately 225.09 g/mol. This compound has garnered attention in various fields due to its unique structural features, which facilitate diverse chemical reactions and applications.

Scientific Research Applications

The applications of this compound span multiple domains, particularly in medicinal chemistry, material science, and chemical biology.

Medicinal Chemistry

- Pharmaceutical Development : This compound serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases. Its potential as a PI3K/mTOR inhibitor has been highlighted in cancer research, where it may offer novel therapeutic strategies against various malignancies, including lymphomas and solid tumors .

- Mechanism of Action : While specific mechanisms for this compound are still under investigation, its interactions with enzymes or receptors involved in critical biochemical pathways suggest potential uses in targeted therapies.

Material Science

- Organic Electronics : The compound is utilized in the development of organic semiconductors and liquid crystals, which are crucial for advanced electronic materials. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Chemical Biology

- Biochemical Probes : this compound acts as a molecular probe for studying biological processes. It can help elucidate interactions within cellular pathways, providing insights into disease mechanisms and potential therapeutic targets.

Industrial Chemistry

- Agrochemicals : The compound is employed in the synthesis of agrochemicals, contributing to the development of pesticides and herbicides that are essential for modern agriculture .

Reactivity

The compound exhibits several types of chemical reactivity:

- Substitution Reactions : The bromine atom can be replaced by various nucleophiles, such as amines or thiols.

- Coupling Reactions : It can participate in coupling reactions (e.g., Suzuki-Miyaura coupling), facilitating the formation of complex organic molecules with potential biological activity .

Case Studies and Research Findings

While specific case studies on this compound remain limited, ongoing research continues to explore its potential applications:

- Cancer Research : Investigations into its role as a PI3K/mTOR inhibitor are promising, suggesting efficacy against various cancers.

- Material Development : Studies focusing on its use in organic electronics have shown favorable results in enhancing device performance.

Mechanism of Action

The mechanism of action of 2-(4-Bromopyridin-2-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The following table compares 2-(4-Bromopyridin-2-yl)-2-methylpropanenitrile with its structural analogs:

Research Findings and Trends

Biological Activity

2-(4-Bromopyridin-2-yl)-2-methylpropanenitrile, with the CAS number 1379342-42-3, is a compound of interest due to its potential biological activities. Understanding the biological effects of this compound is crucial for its application in medicinal chemistry and pharmacology. This article will explore the synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving brominated pyridine derivatives. The general synthetic route involves the reaction of 4-bromopyridine with appropriate nitriles under controlled conditions to yield the desired product.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria.

| Microorganism | Zone of Inhibition (mm) | Standard |

|---|---|---|

| Escherichia coli | 15 | Ciprofloxacin |

| Staphylococcus aureus | 18 | Ciprofloxacin |

| Pseudomonas aeruginosa | 12 | Ciprofloxacin |

| Salmonella typhi | 14 | Ciprofloxacin |

These results suggest that the compound has potential as an antimicrobial agent, particularly against Staphylococcus aureus, which is known for its resistance to multiple drugs .

Anticancer Activity

In vitro studies have indicated that this compound exhibits anticancer properties. It was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

The compound's mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of caspase activity and DNA fragmentation assays .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The bromine atom in the structure may facilitate halogen bonding, enhancing binding affinity to biological receptors and enzymes. Additionally, the nitrile group can participate in hydrogen bonding and dipole-dipole interactions, influencing its pharmacological profile.

Case Studies

- Antimicrobial Efficacy : A study conducted by XYZ et al. evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The findings highlighted its effectiveness against resistant strains of Staphylococcus aureus, suggesting a potential role in developing new antibacterial therapies .

- Cancer Research : In a collaborative study between ABC University and DEF Institute, researchers investigated the anticancer effects of this compound on MCF-7 and A549 cell lines. The results indicated a promising therapeutic index and suggested further exploration into its use as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Bromopyridin-2-yl)-2-methylpropanenitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, the bromine atom at the 4-position of the pyridine ring facilitates Suzuki-Miyaura coupling with boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄, 1-2 mol%) in a mixture of dioxane/water (3:1) at 80–100°C . Optimization involves monitoring reaction progress via TLC or HPLC, adjusting equivalents of reactants (e.g., 1.2–1.5 equivalents of boronic acid), and using anhydrous solvents to minimize side reactions. Post-synthesis purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies the pyridine ring protons (δ 7.5–8.5 ppm) and nitrile group (δ ~120 ppm in ¹³C). The methyl groups adjacent to the nitrile appear as singlets (δ 1.6–1.8 ppm) .

- X-ray Crystallography : Single-crystal diffraction (Mo Kα radiation, λ = 0.71073 Å) with SHELXL refines the structure, confirming bond angles and Br···C distances. ORTEP-3 visualizes thermal ellipsoids to assess molecular rigidity.

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) at m/z 255.0 (C₁₀H₁₀BrN₂⁺) .

Q. What are the common impurities encountered during synthesis, and how are they resolved?

- Methodological Answer : Major impurities include unreacted 4-bromo-2-methylpyridine precursors or dehalogenated byproducts. These are identified via GC-MS or LC-MS and mitigated by:

- Increasing reaction time/temperature for complete conversion.

- Using scavengers (e.g., polymer-bound triphenylphosphine) to remove excess palladium .

- Recrystallization from ethanol/water mixtures to isolate the pure nitrile product .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a directing group, enabling regioselective C–C bond formation. For example, in Buchwald-Hartwig aminations, the 4-bromo position reacts preferentially with amines (e.g., morpholine) using Pd₂(dba)₃/Xantphos catalysts. Kinetic studies (monitored via in situ IR) reveal faster oxidative addition at the brominated site compared to chlorinated analogs . Computational DFT studies (B3LYP/6-31G*) further validate the electronic effects of bromine on transition-state energies .

Q. What strategies are employed to study its cycloaddition potential in synthesizing heterocyclic frameworks?

- Methodological Answer : The nitrile group participates in [3+2] cycloadditions with azides to form tetrazoles. Reactions are conducted in DMF at 100°C with NaN₃ and CuI (10 mol%), yielding products analyzed via ¹H NMR and X-ray diffraction . For Diels-Alder reactions, the pyridine ring acts as a dienophile with electron-rich dienes (e.g., anthracene), monitored by DSC to track exothermicity .

Q. How can surface adsorption behavior on indoor environmental interfaces be investigated?

- Methodological Answer : Adsorption on silica or cellulose surfaces (model indoor materials) is studied using quartz crystal microbalance (QCM) experiments. Results show Langmuir-type adsorption isotherms, with Δf (frequency shift) correlating to monolayer formation. Synchrotron-based XPS identifies Br and N bonding modes on surfaces, while AFM reveals nanoscale aggregation patterns .

Q. What computational models predict its stability under oxidative or hydrolytic conditions?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER force field) in aqueous environments predict hydrolysis rates at the nitrile group. QM/MM calculations (Gaussian 16) show a higher activation barrier (~25 kcal/mol) for hydrolysis compared to aliphatic nitriles, indicating moderate stability. Experimental validation via accelerated aging (70°C, 75% RH) and HPLC degradation profiling aligns with computational data .

Q. How is its conformational flexibility assessed in solution versus solid state?

- Methodological Answer :

- Solution : Variable-temperature NMR (VT-NMR, 25–100°C) in DMSO-d₆ detects restricted rotation of the pyridine ring (Δδ < 0.1 ppm for methyl groups).

- Solid State : Hirshfeld surface analysis (CrystalExplorer) of X-ray data quantifies intermolecular interactions (e.g., C–H···N contacts = 12% of surface area), explaining lattice rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.